

# what is m-PEG4-aldehyde structure

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## Compound of Interest

Compound Name: *m*-PEG4-aldehyde

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An In-depth Technical Guide to **m-PEG4-aldehyde** for Researchers and Drug Development Professionals

## Introduction

Methoxy-poly(ethylene glycol)4-aldehyde, commonly abbreviated as **m-PEG4-aldehyde**, is a heterobifunctional crosslinking reagent of significant interest in the fields of bioconjugation, drug delivery, and proteomics. It features a methoxy-terminated tetra-polyethylene glycol (PEG) chain and a terminal aldehyde group. The PEG component, a hydrophilic polymer, enhances the solubility and biocompatibility of molecules to which it is attached, while the aldehyde group provides a reactive handle for covalent modification of biomolecules.<sup>[1][2]</sup> This guide provides a detailed overview of the structure, properties, and applications of **m-PEG4-aldehyde**, complete with experimental protocols and logical diagrams to facilitate its use in research and development.

## Core Structure and Properties

The fundamental structure of **m-PEG4-aldehyde** consists of a short PEG chain (n=4) capped with a methyl ether at one end and an aldehyde at the other. This configuration imparts both hydrophilicity and specific reactivity. The IUPAC name for this compound is 3-[2-[2-(2-methoxyethoxy)ethoxy]ethoxy]propanal.<sup>[3]</sup>

## Physicochemical Data

The key physicochemical properties of **m-PEG4-aldehyde** are summarized in the table below for easy reference and comparison.

Property	Value	Reference
Molecular Formula	C10H20O5	[3]
Molecular Weight	220.26 g/mol	[3]
IUPAC Name	3-[2-[2-(2-methoxyethoxy)ethoxy]ethoxy]propanal	
CAS Number	197513-96-5	
Purity	>95%	
Appearance	Varies (often an oil or solid)	N/A
Solubility	Soluble in aqueous media, DMSO, DMF, DCM	

## Chemical Structure Diagram

The following diagram illustrates the chemical structure of **m-PEG4-aldehyde**.

*Chemical structure of m-PEG4-aldehyde.*

## Applications in Drug Development and Research

The unique properties of **m-PEG4-aldehyde** make it a versatile tool in various applications:

- **PEGylation:** This is the process of covalently attaching PEG chains to biomolecules such as proteins, peptides, or small molecule drugs. PEGylation can improve the pharmacokinetic and pharmacodynamic properties of therapeutics by increasing their hydrodynamic size, which in turn can extend their circulation half-life, enhance stability, and reduce immunogenicity. The aldehyde group of **m-PEG4-aldehyde** specifically targets primary amines (e.g., the N-terminus or lysine side chains of proteins) for conjugation.
- **ADC Linkers:** In the development of Antibody-Drug Conjugates (ADCs), **m-PEG4-aldehyde** can be incorporated as part of a linker system that connects a cytotoxic drug to a monoclonal antibody. The PEG spacer enhances the solubility of the entire ADC construct.

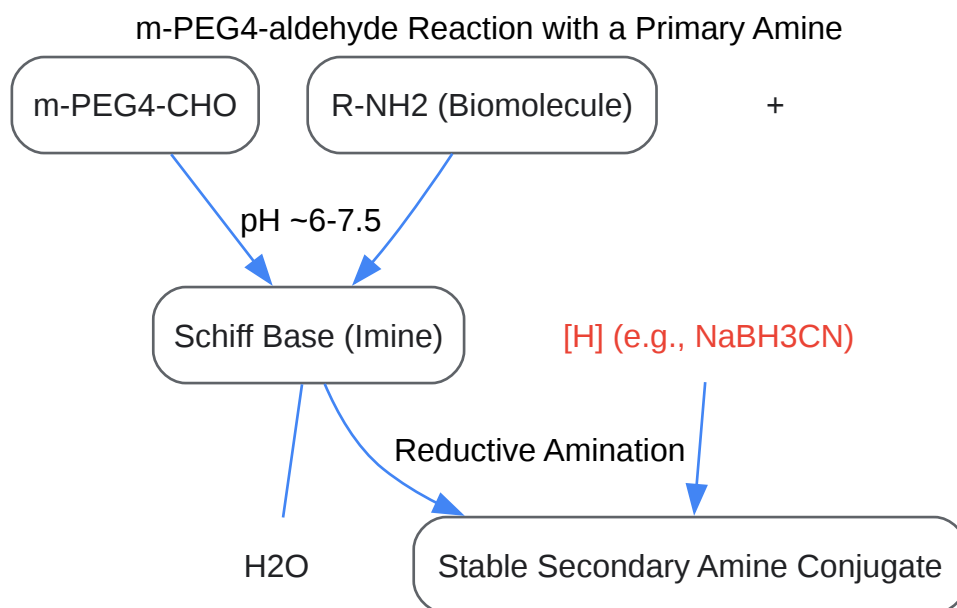
- **PROTACs:** For Proteolysis Targeting Chimeras (PROTACs), **m-PEG4-aldehyde** can be used to synthesize the linker that bridges a target protein ligand and an E3 ligase ligand. The linker's properties, including its length and hydrophilicity, are critical for the efficacy of the PROTAC.
- **Surface Modification:** The hydrophilic PEG chain can be used to modify the surface of nanoparticles, liposomes, and other drug delivery systems to improve their biocompatibility and circulation time (the "stealth" effect).
- **Bioconjugation and Labeling:** The aldehyde group readily reacts with molecules containing hydrazide or aminooxy groups to form stable hydrazone or oxime linkages, respectively. This specific reactivity is widely used for labeling biomolecules with fluorescent dyes, biotin, or other reporter molecules.

## Signaling Pathway and Reaction Mechanism

The primary reaction mechanism for **m-PEG4-aldehyde** in bioconjugation involves the reaction of its aldehyde group with a primary amine on a biomolecule. This reaction proceeds via a two-step process:

- **Schiff Base Formation:** The aldehyde reacts with the amine to form an unstable Schiff base (imine).
- **Reductive Amination:** The Schiff base is then reduced by a mild reducing agent, such as sodium cyanoborohydride ( $\text{NaBH}_3\text{CN}$ ), to form a stable secondary amine linkage.

The following diagram illustrates this reaction pathway.



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*Reaction pathway of **m-PEG4-aldehyde** with a primary amine.*

## Experimental Protocols

A detailed methodology for a typical PEGylation experiment to assess reaction kinetics is provided below. This protocol is synthesized from established procedures and serves as a guide for researchers.

## Objective

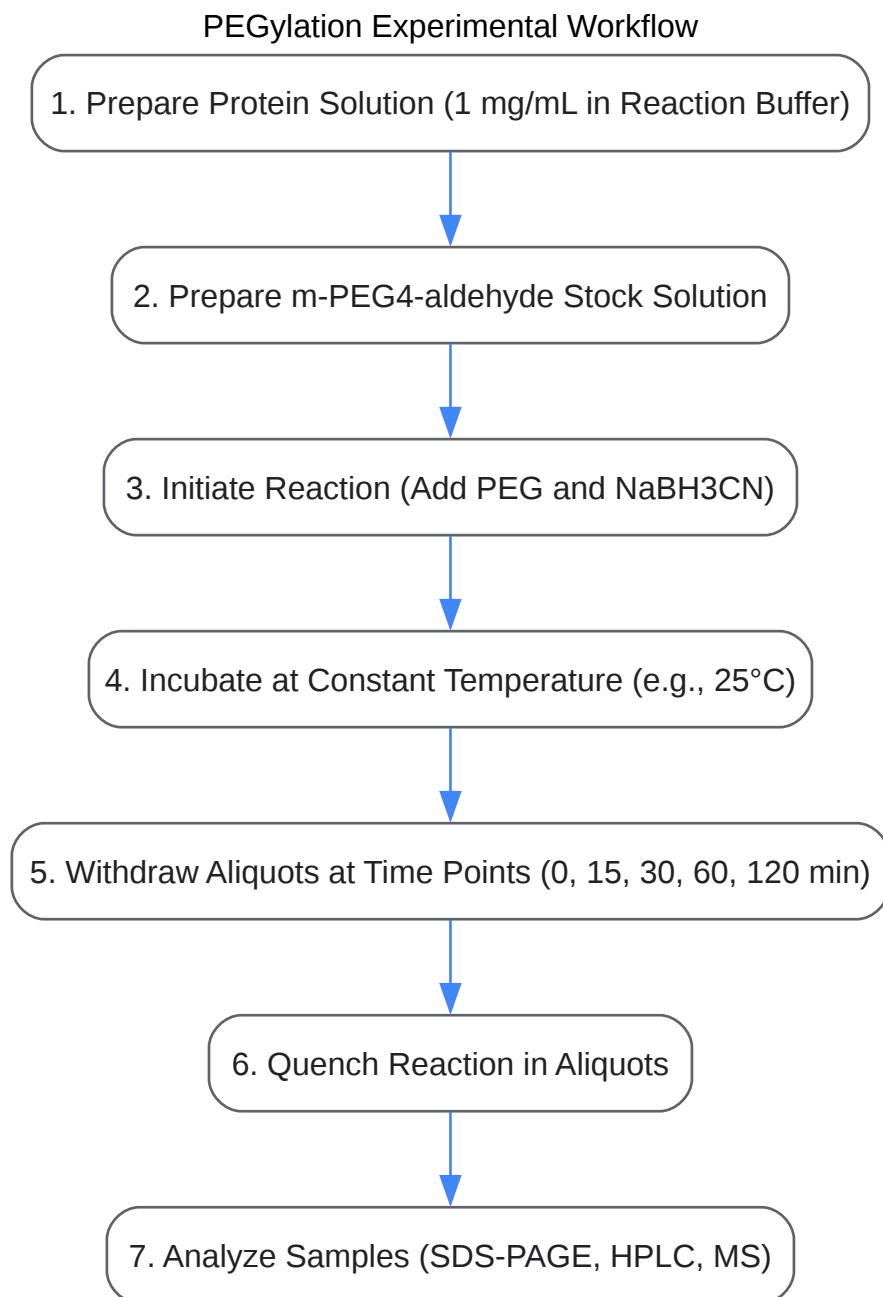
To determine and compare the reaction kinetics of **m-PEG4-aldehyde** for the PEGylation of a model protein.

## Materials

- Model protein (e.g., Lysozyme, BSA)
- **m-PEG4-aldehyde**
- Reaction Buffer: 100 mM phosphate buffer, pH 7.0
- Reducing Agent: Sodium cyanoborohydride ( $\text{NaBH}_3\text{CN}$ ) stock solution (1 M in water)

- Quenching Solution: 1 M Tris-HCl, pH 7.5 or 1 M glycine
- Analytical Instruments: SDS-PAGE system, HPLC with a size-exclusion column, Mass Spectrometer

## Experimental Workflow Diagram



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*Workflow for a typical protein PEGylation experiment.*

## Procedure

- **Protein Solution Preparation:** Dissolve the model protein in the reaction buffer to a final concentration of 1 mg/mL.
- **PEG-aldehyde Solution Preparation:** Prepare a stock solution of **m-PEG4-aldehyde** in the reaction buffer. The concentration should be calculated to achieve the desired molar excess (e.g., 10-fold to 50-fold) in the final reaction mixture.
- **Reaction Initiation:** Add the calculated volume of the **m-PEG4-aldehyde** stock solution to the protein solution. Initiate the reductive amination by adding the reducing agent (e.g., to a final concentration of 20 mM NaBH<sub>3</sub>CN).
- **Incubation:** Incubate the reaction mixture at a constant temperature (e.g., 25°C) with gentle stirring.
- **Time-course Sampling:** At specific time points (e.g., 0, 15, 30, 60, 120, and 240 minutes), withdraw aliquots of the reaction mixture.
- **Reaction Quenching:** Immediately quench the reaction in the aliquots by adding the quenching solution. This will consume any unreacted aldehyde groups.
- **Analysis:** Analyze the quenched samples to determine the extent of PEGylation over time.
  - **SDS-PAGE:** Visualize the increase in molecular weight of the protein as PEG chains are attached.
  - **HPLC-SEC:** Separate and quantify the unreacted protein, mono-PEGylated, and multi-PEGylated species.
  - **Mass Spectrometry:** Confirm the identity and determine the exact mass of the PEGylated products.

## Conclusion

**m-PEG4-aldehyde** is a valuable and versatile reagent for researchers, scientists, and drug development professionals. Its well-defined structure, which combines a hydrophilic PEG spacer with a reactive aldehyde group, allows for precise and controlled modification of biomolecules. This guide has provided a comprehensive overview of its structure, properties, and applications, along with practical experimental guidance. The ability to enhance the therapeutic properties of biomolecules through PEGylation, coupled with its utility in constructing complex systems like ADCs and PROTACs, ensures that **m-PEG4-aldehyde** will remain a cornerstone of modern bioconjugation chemistry.

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